Oxidovanadium(2+)

描述

属性

CAS 编号 |

20644-97-7 |

|---|---|

分子式 |

OV+2 |

分子量 |

66.941 g/mol |

IUPAC 名称 |

oxovanadium(2+) |

InChI |

InChI=1S/O.V/q;+2 |

InChI 键 |

MHHDXUNFNAZUGB-UHFFFAOYSA-N |

SMILES |

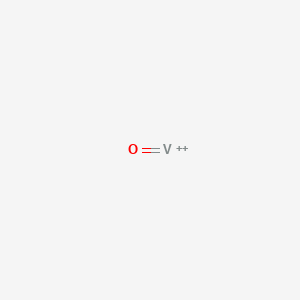

O=[V+2] |

规范 SMILES |

O=[V+2] |

其他CAS编号 |

20644-97-7 |

同义词 |

oxovanadium IV |

产品来源 |

United States |

Synthetic Methodologies for Oxidovanadium 2+ Complexes

Strategies for Controlled Assembly of the Vanadyl Core

The controlled assembly of the vanadyl core is fundamental to the synthesis of its complexes. Strategies often begin with common vanadium precursors where the V=O moiety is either pre-existing or formed in situ. Vanadyl sulfate (B86663) (VOSO₄) is a widely used starting material, providing a direct source of the VO²⁺ ion. google.comwikipedia.org For instance, reacting an aqueous solution of vanadyl sulfate with a citrate (B86180) or phosphate (B84403) buffer allows for the preparation of specific vanadium(IV) complexes under controlled pH. google.com

More advanced strategies exert a higher degree of control over the assembly process, enabling the construction of intricate supramolecular structures. Redox-controlled self-assembly has been employed to create vanadium-seamed metal-organic nanocapsules. researchgate.net This method allows for the precise construction of assemblies with specific metal oxidation state distributions, such as a V(IV)₂₄L₆ capsule (where L is a pyrogallol (B1678534) rasayanjournal.co.inarene ligand), by carefully managing the synthetic conditions and redox reactions. researchgate.net

Another sophisticated approach involves a templating assembly route to encapsulate highly dispersed vanadia species within mesoporous materials. This technique relies on the self-assembly of cationic surfactants (S⁺), chelating agents like citrate ions (L⁻), vanadyl ions (M⁺), and silicate (B1173343) oligomers (I⁻). rsc.org The process begins with the formation of metallomicelles, where vanadyl ions are chelated by citrate on the surface of a surfactant micelle (S⁺L⁻M⁺). rsc.org Subsequently, silicate oligomers deposit onto these metallomicelles, leading to the formation of vanadium-functionalized mesocomposites with a highly ordered structure. rsc.org The assembly of heterobimetallic complexes can also be achieved, pairing the vanadyl ion with other metal cations like Li⁺, Na⁺, or Ca²⁺, starting from a common monometallic vanadyl-containing precursor. chemrxiv.org

Ligand-Directed Synthesis of Specific Oxidovanadium(2+) Architectures

Schiff Base Ligands: Schiff bases are among the most versatile ligands in vanadyl chemistry. They are typically formed through the condensation of an aldehyde or ketone with a primary amine and can offer multiple donor atoms (e.g., N₂O₂), leading to the formation of stable, neutral tetradentate complexes. rasayanjournal.co.inresearchgate.net These reactions often yield mononuclear complexes with a square-pyramidal geometry. rasayanjournal.co.inresearchgate.netrasayanjournal.co.in In some syntheses, the vanadyl ion itself can act as a kinetic template, directing the condensation reaction around the metal center to form macrocyclic products. scialert.net

Polypyridyl Ligands: Ligands such as 2,2′-bipyridine (bpy) and 1,10-phenanthroline (B135089) (phen) are effective in creating specific structural motifs. Under solvothermal conditions, the reaction of vanadium halides with these ligands can lead to the formation of polymeric oxidovanadium(IV) complexes. mdpi.com In these architectures, the {VO(L)X₂} (L = bpy or phen; X = Cl or Br) fragments assemble into infinite chains through intermolecular V=O···V interactions. mdpi.com

β-Diketones: The reaction of vanadyl sulfate with β-diketones like acetylacetone (B45752) (Hacac) in the presence of a base yields the classic complex, vanadyl acetylacetonate (B107027), [VO(acac)₂]. wikipedia.org This charge-neutral, five-coordinate complex is noted for its stability and solubility in organic solvents, making it a valuable precursor for further reactions. chemeurope.comnih.gov

Advanced Architectures: Ligand design can direct the formation of highly ordered, non-covalent superstructures. For example, vanadyl complexes with chiral tridentate Schiff-base ligands have been shown to undergo chiral self-dimerization when supported on a SiO₂ surface. nih.gov The dimerization is driven by hydrogen bonding between a hydroxyl group on one complex and a carboxylate moiety on an adjacent complex, creating a new chiral reaction field on the surface. nih.gov

Table 1: Influence of Ligand Type on Oxidovanadium(2+) Architectures

| Ligand Type | Precursor(s) | Key Synthetic Feature | Resulting Architecture | Reference(s) |

|---|---|---|---|---|

| Schiff Bases | VOSO₄, VO(acac)₂, NH₄VO₃ | Condensation reaction | Mononuclear, square-pyramidal complexes | rasayanjournal.co.inrasayanjournal.co.inchemmethod.com |

| Schiff Bases | VOSO₄, Thenil, Diamines | In-situ template reaction | Macrocyclic complexes | scialert.net |

| Polypyridyls (bpy, phen) | VCl₃, VBr₃ | Solvothermal conditions | Polymeric chains via V=O···V interactions | mdpi.com |

| β-Diketones (acac) | VOSO₄ | Ligand exchange | Mononuclear, charge-neutral complex | wikipedia.org |

| Chiral Schiff Bases | Vanadium precursors | Surface reaction on SiO₂ | Self-dimerized structures via H-bonding | nih.gov |

Novel Precursors and Reaction Pathways in Vanadyl Complex Formation

Innovation in the synthesis of vanadyl complexes is driven by the exploration of new starting materials and unconventional reaction conditions, which can provide access to unique structures and materials.

Novel Precursors: While vanadyl sulfate and vanadyl acetylacetonate are the most common precursors, a variety of other starting materials are utilized. google.comwikipedia.org Vanadium(III) halides, such as [VCl₃(thf)₃] and VBr₃, can be used in solvothermal reactions where the V=O moiety is formed via in-situ oxidation in air. mdpi.com Vanadium pentoxide (V₂O₅) is a cost-effective precursor that can be reduced by acetylacetone, which serves as both a reducing agent and a ligand, to form [VO(acac)₂]. chemeurope.com The choice of precursor can significantly influence the final product; reacting V₂O₅, VOSO₄, or [VO(acac)₂] with the same Schiff base ligand can result in different vanadium(IV) or vanadium(V) complexes. researchgate.net For materials science applications, specially designed single-source molecular precursors, like dichloro(oxo)(diethyl malonate)vanadium(IV), can be annealed to form phase-pure vanadium nitride or carbide. ucl.ac.uk

Novel Reaction Pathways:

Hydrothermal and Solvothermal Synthesis: These methods involve carrying out reactions in water or organic solvents, respectively, at elevated temperatures and pressures in a sealed vessel. These conditions are particularly effective for synthesizing crystalline, often polymeric, materials that are inaccessible through standard solution chemistry. mdpi.comrsc.org This approach has been used to produce bimetallic cage clusters and layered vanadium oxides incorporating other metal complexes. tandfonline.comacs.orgwpmucdn.com

Mechanochemical Synthesis: Grinding solid reactants together, sometimes with a minimal amount of liquid (Liquid-Assisted Grinding, LAG), offers a rapid and environmentally friendly alternative to solvent-based methods. tandfonline.comtaylorandfrancis.com For example, a vanadium(V) Schiff base complex can be synthesized by grinding vanadyl sulfate with the ligand and NaOH, a process that is significantly faster than traditional refluxing methods and involves in-situ oxidation of the vanadium(IV) center. tandfonline.comtaylorandfrancis.com

In-situ Ligand and Complex Formation: Many synthetic procedures involve the in-situ formation of the ligand, followed immediately by complexation. This is common in the synthesis of Schiff base complexes, where the aldehyde and amine components are reacted in the presence of the vanadyl salt. nih.gov

Mechanistic Studies of Oxidovanadium(2+) Complexation Reactions

Understanding the kinetics and mechanisms of complex formation is crucial for controlling reaction outcomes and designing new synthetic routes. Studies have revealed that vanadyl complexation can proceed through different pathways depending on the ligand and reaction conditions.

The kinetics of complex formation between the vanadyl ion and various ligands, including α-hydroxy-carboxylates and β-diketones, have been investigated using techniques like temperature-jump spectroscopy. brandeis.edursc.org These studies show that the reactivity of the aqueous vanadyl ion is significantly influenced by pH. The aquated vanadyl ion, [VO(H₂O)₅]²⁺, exists in equilibrium with its deprotonated form, the hydroxovanadyl ion, [VO(OH)(H₂O)₄]⁺. Mechanistic analyses indicate that the hydroxo species, VOOH⁺, is substantially more reactive than VO²⁺. brandeis.edu

For ligands like vanillomandelic, mandelic, and thiolactic acids, the complexation mechanism is consistent with a dissociative (Eigen) mechanism. brandeis.edu The rate-determining step is the release of a coordinated water molecule from the vanadium coordination sphere. The observed rate constants for complex formation are significantly higher for the VOOH⁺ species compared to the VO²⁺ species, underscoring the greater lability of the water ligands in the hydroxo form. brandeis.edu

Table 2: Rate Constants for Vanadyl Complex Formation at 25°C

| Ligand | Reacting Species | Formation Rate Constant (k) (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| Vanillomandelic Acid | VO²⁺ | (1.13 ± 0.07) x 10³ | brandeis.edu |

| VOOH⁺ | (4.17 ± 0.20) x 10⁴ | brandeis.edu | |

| Mandelic Acid | VO²⁺ | (1.09 ± 0.06) x 10³ | brandeis.edu |

| VOOH⁺ | (5.86 ± 0.25) x 10⁴ | brandeis.edu | |

| Thiolactic Acid | VO²⁺ | (6.76 ± 0.19) x 10² | brandeis.edu |

| VOOH⁺ | (7.93 ± 0.14) x 10⁴ | brandeis.edu |

In contrast, the complexation of vanadyl acetylacetonate with certain unsymmetrical N₃O Schiff bases in methanol (B129727) was found to follow an associative (A) mechanism. doi.org Evidence for this pathway includes the linear relationship between the observed rate constant and the concentration of the vanadyl complex, along with large negative values for the entropy of activation (ΔS≠). doi.org This suggests that the formation of the transition state involves the association of the incoming ligand with the metal center before any bond breaking occurs. The steric and electronic properties of the ligands significantly affect the reaction rates within this mechanistic framework. doi.orgnih.gov

Table 3: Kinetic Parameters for the Reaction of VO(acac)₂ with Schiff Bases

| Schiff Base Ligand | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | ΔH≠ (kJ mol⁻¹) | ΔS≠ (J K⁻¹ mol⁻¹) | Reference |

|---|---|---|---|---|

| Mesalpyren | 15.6 | 32.7 | -124 | doi.org |

| Salpyren | 13.5 | 34.6 | -118 | doi.org |

| Phsalpyren | 11.2 | 34.9 | -119 | doi.org |

| Mesalpyrpd | 9.8 | 36.6 | -115 | doi.org |

| Salpyrpd | 8.2 | 37.1 | -115 | doi.org |

| Phsalpyrpd | 6.5 | 38.8 | -112 | doi.org |

Coordination Chemistry of Oxidovanadium 2+

Ligand Field Theory and Electronic Configuration of VO²⁺ Complexes

The electronic configuration of the vanadium(IV) ion in oxidovanadium(2+) is [Ar] 3d¹. iphy.ac.cn In the presence of a ligand field, the degeneracy of the d-orbitals is lifted. For most vanadyl complexes, which typically exhibit C₄ᵥ symmetry, the strong V=O bond dictates the splitting of the d-orbitals. iphy.ac.cn The single d-electron occupies the non-bonding dxy orbital, which is of ²B₂g type in a C₄ᵥ symmetry environment. iphy.ac.cn This arrangement minimizes repulsion with the ligand donor atoms. osti.gov

The energy level ordering for the d-orbitals in a typical square pyramidal or distorted octahedral vanadyl complex is generally accepted as dxy < dxz, dyz < dx²-y² < dz². iphy.ac.cnuea.ac.uk The ground state is therefore ²B₂, arising from the unpaired electron in the dxy orbital. iphy.ac.cn The electronic transitions observed in the UV-Vis spectra of vanadyl complexes correspond to d-d transitions, such as dxy → dxz, dyz, dxy → dx²-y², and dxy → dz². uea.ac.uk These transitions, however, can sometimes be intermixed with ligand-to-metal charge transfer (LMCT) bands. rsc.org

The table below summarizes the electronic configuration and ground state term for the oxidovanadium(2+) ion in a typical coordination environment.

| Property | Description |

| Metal Ion | Vanadium(IV), V⁴⁺ |

| Electronic Configuration | [Ar] 3d¹ |

| Typical Symmetry | C₄ᵥ (Square Pyramidal) |

| Ground State Orbital | dxy |

| Ground State Term Symbol | ²B₂ |

Influence of Ligand Donation on Vanadyl Coordination Environments

The nature of the coordinating ligands significantly impacts the structure, stability, and spectroscopic properties of oxidovanadium(2+) complexes. The donor atoms of the ligands modulate the electron density at the vanadium center, influencing bond lengths, coordination geometry, and reactivity.

Oxygen Donor Ligands

Oxygen-donating ligands are common in vanadyl coordination chemistry. These include water, alcohols, carboxylates, and acetylacetonate (B107027) (acac). wikipedia.orgosti.gov In aqueous solution, the vanadyl ion exists as the hydrated [VO(H₂O)₅]²⁺ complex, which has a distorted octahedral geometry. acs.org The water molecule trans to the vanadyl oxygen is weakly bound compared to the four equatorial water molecules. acs.org

Carboxylate ligands can bind to the vanadyl ion in a monodentate or bidentate fashion. osti.gov For instance, in vanadyl acetate (B1210297), the acetate ligands coordinate to the metal center. wikipedia.org Vanadyl acetylacetonate, VO(acac)₂, is a classic example of a stable complex with oxygen-donating ligands, where the vanadium is coordinated to two bidentate acetylacetonate ligands in the equatorial plane. osti.govnih.gov The coordination environment is typically square pyramidal. osti.gov

| Ligand Type | Example Compound | Coordination Mode |

| Water | [VO(H₂O)₅]²⁺ | Monodentate |

| Carboxylate | Vanadyl Acetate | Monodentate/Bidentate |

| β-diketonate | Vanadyl Acetylacetonate | Bidentate |

| Maltolate | VO(malto)₂ | Bidentate |

Nitrogen Donor Ligands

Nitrogen-donor ligands, such as amines, imines, and pyridyl groups, form stable complexes with the oxidovanadium(2+) core. Schiff base ligands, often with a combination of nitrogen and oxygen donor atoms, are particularly versatile in stabilizing the vanadyl unit in various coordination geometries. mdpi.comnih.gov For example, complexes with tetradentate N,N,O,O-Schiff bases often result in distorted octahedral geometries. mdpi.com The coordination can involve two azomethine nitrogens and two phenoxide oxygens from the Schiff base ligand. mdpi.com In some cases, the nitrogen donor atom can be positioned trans to the vanadyl oxygen. capes.gov.br

Sulfur and Mixed Donor Ligand Systems

Sulfur-donor ligands, such as thiolates and dithiocarbamates, also form complexes with oxidovanadium(2+). nih.govalfa-chemistry.com These ligands are considered soft donors and can form stable bonds with the relatively soft V(IV) center. alfa-chemistry.com Mixed donor ligands containing a combination of oxygen, nitrogen, and sulfur atoms (e.g., ONS donor ligands) have been used to synthesize a range of vanadyl complexes with varying coordination geometries and electronic properties. nih.govacs.org Non-oxido vanadium(IV) complexes, where the V=O bond is absent, have been synthesized using certain ONS donor ligands, leading to distorted octahedral or trigonal prismatic geometries. nih.gov

Structural Elucidation of Coordination Geometries (e.g., Square Pyramidal, Octahedral Distortions)

The most common coordination geometry for oxidovanadium(2+) complexes is square pyramidal (C₄ᵥ symmetry), with the vanadyl oxygen occupying the apical position. osti.govmdpi.com The vanadium atom is typically displaced from the basal plane of the four equatorial donor atoms towards the apical oxygen. nih.gov This geometry is exemplified by the structure of vanadyl acetylacetonate. osti.gov

Six-coordinate, distorted octahedral geometries are also frequently observed, particularly with chelating ligands or in the presence of a coordinating solvent molecule. mdpi.comnih.gov In these cases, a sixth ligand binds in the position trans to the vanadyl oxygen. This trans ligand is often weakly bound due to the strong trans influence of the V=O bond. acs.org This results in a lengthening of the V-L(trans) bond compared to the V-L(cis) bonds. For example, in the hydrated vanadyl ion, the V-O bond distance to the trans water molecule is significantly longer than the equatorial V-O distances. acs.org

The table below summarizes typical coordination geometries and representative examples for oxidovanadium(2+) complexes.

| Coordination Geometry | Typical Symmetry | Example Compound |

| Square Pyramidal | C₄ᵥ | Vanadyl Acetylacetonate |

| Distorted Octahedral | C₄ᵥ or lower | [VO(H₂O)₅]²⁺ |

| Trigonal Bipyramidal | C₃ᵥ | [VO(terpy)(O,O-SO₄)] |

Supramolecular Interactions and Self-Assembly of Vanadyl Units

The ability of oxidovanadium(2+) units to participate in supramolecular interactions and self-assembly processes is an area of growing interest. rsc.orgu-tokyo.ac.jp These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, can lead to the formation of higher-order structures such as dimers, one-dimensional chains, and more complex assemblies. mdpi.comfiveable.me

For instance, hydrogen bonding plays a crucial role in the crystal packing of many vanadyl complexes, often involving coordinated water molecules or functional groups on the ligands. researchgate.net In some cases, bridging ligands can link vanadyl units to form polynuclear complexes. Oxalate, for example, can act as a bis-bidentate bridging ligand to form binuclear vanadyl complexes. uea.ac.uk The self-assembly process is driven by the minimization of the system's free energy through these non-covalent interactions. fiveable.me Such assemblies can exhibit interesting magnetic and catalytic properties. uea.ac.ukrsc.org

| Supramolecular Interaction | Example of Resulting Structure |

| Hydrogen Bonding | Formation of 1D chains or 3D networks |

| π-π stacking | Stabilization of crystal packing |

| Bridging Ligands | Formation of polynuclear complexes |

Electronic Structure and Computational Chemistry of Oxidovanadium 2+

Quantum Chemical Investigations of Vanadyl Bonding and Molecular Orbitals

Quantum chemical calculations have been instrumental in elucidating the nature of the bonding in the vanadyl ion and its complexes. The vanadyl pentaqua ion, [VO(H₂O)₅]²⁺, is a classic example used in many theoretical studies. In this complex, the vanadium(IV) ion is coordinated to one oxo ligand and five water molecules, resulting in a distorted octahedral geometry. gu.se

The bonding is characterized by a strong σ and two π bonds between vanadium and oxygen. Molecular orbital (MO) analysis reveals the distribution of electrons and the nature of these bonds. The highest occupied molecular orbital (HOMO) is typically located on the V-O bond, while the semi-occupied molecular orbital (SOMO) is a non-bonding d-orbital on the vanadium atom. Specifically, in [VO(H₂O)₅]²⁺, the unpaired electron resides in an MO that is primarily of vanadium 3dxy character. gu.se This d¹ configuration makes the vanadyl ion paramagnetic. gu.se The lowest unoccupied molecular orbital (LUMO) is also a key component in understanding the electronic transitions and reactivity of the complex. gu.se

Natural bond orbital (NBO) analysis is another quantum chemical technique used to investigate the bonding, for instance, in vanadyl porphyrin complexes. researchgate.net This method helps to determine the nature of the bonds between the vanadium atom and the coordinating nitrogen atoms, providing insights into electron density distribution and the formation of V-N bonds. researchgate.net

A simplified representation of bonding and anti-bonding molecular orbital pairs in a vanadyl complex is detailed in the table below, based on computational studies. gu.se

| Atomic Contributions to MO | Bonding MO | Anti-bonding MO |

| V-d(xy) : equatorial H₂O | 31 | 39 |

| V-d(x²-y²) : equatorial H₂O | 27 | 42 |

| V-d(z²) : axial O²⁻ | 32 | 43 |

| V-(d(xz)+d(yz)) : axial O²⁻ | 33 | 41 |

| This is compared with the nonbonding MO 38. gu.se |

Density Functional Theory (DFT) Applications in Oxidovanadium(2+) Systems

Density Functional Theory (DFT) has become a cornerstone in the computational study of vanadyl complexes due to its favorable balance of accuracy and computational cost. wikipedia.orgnih.govimperial.ac.uk It is widely applied to investigate the electronic structure, geometry, and properties of many-body systems like oxidovanadium(2+) complexes. wikipedia.orgyoutube.com DFT methods, particularly using hybrid functionals like B3LYP, have been successfully employed to model various aspects of these systems. gu.seresearchgate.netmdpi.com

Applications of DFT in the study of oxidovanadium(2+) systems are diverse and provide deep insights that are often difficult to obtain experimentally. wikipedia.org These applications include geometry optimization of complex molecules, calculation of vibrational frequencies for comparison with experimental IR spectra, and prediction of electronic properties. researchgate.netmdpi.com By solving the Kohn-Sham equations, DFT can reconstruct molecular orbital interactions and calculate descriptors like molecular orbital energy levels and atomic charge distributions. mdpi.com

The table below summarizes key applications of DFT in the research of oxidovanadium(2+) systems.

| DFT Application | Description | Example System/Study | Reference(s) |

| Geometry Optimization | Predicts the most stable three-dimensional structure of a complex by minimizing its energy. | Optimization of vanadyl octaethylporphyrin and [VO(H₂O)₅]²⁺ structures. | gu.seresearchgate.net |

| Vibrational Analysis | Calculates theoretical infrared (IR) spectra, allowing for the assignment of experimental vibrational bands. | Comparison of calculated and experimental IR spectra for vanadyl octaethylporphyrin. | researchgate.net |

| Electronic Properties | Determines electronic characteristics such as HOMO-LUMO gaps, molecular orbital distributions, and electrostatic potential. | Analysis of electronic properties and reactivity of vanadyl porphyrins. | researchgate.net |

| NMR Parameter Characterization | Calculates chemical shift and quadrupolar coupling parameters for comparison with solid-state NMR data. | Characterization of ⁵¹V NMR parameters in hydroxylamido vanadium(V) dipicolinate complexes. | nih.gov |

| Confirmation of Geometry | Used to confirm the geometries of synthesized complexes, such as the square pyramidal geometry around the vanadium center. | Confirmation of geometries for oxidovanadium(IV)-based imidazole (B134444) drug complexes. | mdpi.com |

Despite its power, the accuracy of DFT is highly dependent on the choice of the functional and basis set. mdpi.com

Theoretical Predictions of Spectroscopic Parameters and Electronic Transitions

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and interpreting the spectroscopic features of oxidovanadium(2+) complexes. nih.govacs.org These calculations provide a qualitative, and often semi-quantitative, description of experimental spectra, aiding in the assignment of electronic transitions. acs.org

UV-Vis Spectra: TD-DFT calculations can simulate electronic absorption spectra. For square pyramidal [VO]²⁺ complexes, the bands in the visible region are typically assigned to low-intensity d-d transitions, such as dxy → dxz, dxy → dyz, and dxy → dx²-y². mdpi.comacs.org Higher energy bands are often attributed to ligand-to-metal charge transfer (LMCT) transitions. mdpi.com The ability to simulate spectra helps distinguish between different species in solution, such as VIVO (oxidovanadium(IV)) and VIV (vanadium(IV)) complexes. acs.org

EPR Spectra: The paramagnetic nature of the d¹ vanadyl ion makes it suitable for Electron Paramagnetic Resonance (EPR) spectroscopy. gu.se DFT calculations can predict the spin Hamiltonian parameters, including the g-tensor and the hyperfine coupling constant (A-tensor), which are characteristic of the electronic environment of the vanadium nucleus. gu.seacs.org The calculated EPR parameters for oxidovanadium(IV) complexes often show good agreement with experimental data for a square pyramidal structure. mdpi.com

The following table presents a comparison of experimental and calculated spectroscopic data for selected oxidovanadium(IV) complexes.

| Complex | Spectroscopic Parameter | Experimental Value | Calculated Value (Method) | Reference |

| [VO(hyphC)(H₂O)]⁻ | A_z (10⁻⁴ cm⁻¹) | 166.7 | - | acs.org |

| [V(bhpp)₂] | A_z (10⁻⁴ cm⁻¹) | -53.6 | -26.4 (ORCA) | acs.org |

| [VO(SO₄)(MNZ)₂]H₂O | K_b (M⁻¹) | 2.0 x 10⁶ | - | mdpi.com |

| VO-CTNZ | UV-Vis λ_max (nm) | ~800 | - | mdpi.com |

| VO-PNZ | UV-Vis λ_max (nm) | 317 (shoulder), 472 | - | mdpi.com |

Note: K_b is the DNA-binding constant, determined by electronic absorption titrations, not a direct DFT calculation of a spectroscopic parameter.

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational chemistry provides indispensable tools for mapping the reaction mechanisms and energy landscapes of reactions involving oxidovanadium(2+). compchem.nl By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a detailed potential energy surface that governs a chemical transformation. sumitomo-chem.co.jpbyu.edu

DFT is the most common method used for these investigations. sumitomo-chem.co.jpbyu.edu It allows for the exploration of reaction pathways, such as those in oxidation reactions catalyzed by vanadyl species. For example, computational studies have investigated the reactivity of vanadium-peroxo complexes in sulfoxidation reactions, analyzing the barrier heights and the influence of the ligand architecture on reactivity. researchgate.net Such studies can elucidate rate-determining steps and the nature of reactive intermediates, like high-valent metal-oxo species. researchgate.net

Advanced computational techniques have been developed to explore complex reaction coordinates and free energy landscapes. compchem.nl Methods like Path-metadynamics can compute the reaction pathway and the associated free energy profile for activated processes that occur over long timescales. compchem.nl These approaches are crucial for understanding fundamental organometallic reaction steps and the factors that control catalytic activity. compchem.nlbyu.edu For instance, the mechanism of C-H bond activation in methane (B114726) by a gas-phase vanadium oxide cation has been systematically investigated using quantum chemical methods, identifying key intermediates and transition states along the reaction coordinate. hu-berlin.de

These computational models not only rationalize experimental observations but also guide the design of new catalysts with improved performance by quantitatively estimating the reactivity of potential candidates. sumitomo-chem.co.jp

Redox Chemistry and Electron Transfer Mechanisms of Oxidovanadium 2+

Fundamental Redox Processes of the Vanadyl Ion

The vanadyl ion, formally oxidovanadium(IV), is readily interconverted between several oxidation states, most commonly vanadium(III), vanadium(IV), and vanadium(V). senecalearning.com These redox transformations are often accompanied by distinct color changes, making them visually identifiable. senecalearning.comchemguide.co.uklibretexts.org

The key redox processes involving the vanadyl ion are:

Oxidation to Vanadium(V): The blue VO²⁺ ion can be oxidized to the yellow dioxovanadium(V) ion, VO₂⁺. senecalearning.comchemguide.co.uk

VO²⁺ + H₂O ⇌ VO₂⁺ + 2H⁺ + e⁻ mdpi.com

Reduction to Vanadium(III): The blue VO²⁺ ion can be reduced to the green V³⁺ ion. senecalearning.com

2VO²⁺(aq) + Zn(s) + 4H⁺(aq) → Zn²⁺(aq) + 2V³⁺(aq) + 2H₂O(l) senecalearning.com

Further Reduction to Vanadium(II): Vanadium(III) can be further reduced to the violet V²⁺ ion. senecalearning.com

2V³⁺(aq) + Zn(s) → Zn²⁺(aq) + 2V²⁺(aq) senecalearning.com

These reductions can be achieved successively using a reducing agent like zinc in an acidic solution. senecalearning.comchemguide.co.uklibretexts.org The re-oxidation of the lower oxidation states can occur upon exposure to air (oxygen). chemguide.co.uklibretexts.org The vanadium(II) ion is particularly susceptible to oxidation, first to vanadium(III) and then more slowly back to vanadium(IV). libretexts.org

The redox potentials of these couples are crucial for understanding their reactivity and are influenced by factors such as pH and the presence of complexing ligands. senecalearning.comchemguide.co.uk The VO²⁺/VO₂⁺ redox couple is of particular interest for its application in the positive terminal of all-vanadium redox flow batteries. mdpi.comsemanticscholar.org

Mechanistic Studies of Oxidative and Reductive Transformations Involving VO²⁺

The mechanisms of the redox transformations of the vanadyl ion can be complex and are often dependent on the reaction conditions, such as the nature of the electrode surface and the composition of the electrolyte. researchgate.netethz.ch

Oxidation of VO²⁺: The oxidation of VO²⁺ to VO₂⁺ is a key reaction in vanadium redox flow batteries. Studies using cyclic voltammetry have shown that the electrochemical reversibility of this couple is significantly affected by the concentration of sulfuric acid in the electrolyte. mdpi.comsemanticscholar.org At low sulfuric acid concentrations (< 3 M), the reaction is electrochemically irreversible, but it becomes quasi-reversible at higher concentrations. mdpi.comsemanticscholar.org The mechanism is often described as a multistep process. At low overpotentials, a chemical-electrochemical-chemical (CEC) mechanism is proposed, which transitions to an electrochemical-chemical-chemical (ECC) mechanism at higher overpotentials. researchgate.netresearchgate.net

Reduction of VO₂⁺: The reduction of the dioxovanadium(V) ion (VO₂⁺) back to the vanadyl ion (VO²⁺) is also a critical step. The mechanism of this reduction is generally considered to be more complex than the oxidation of VO²⁺. rsc.org Some studies have observed unusual Tafel slopes, suggesting a complex reaction pathway that is not limited by simple mass transport. researchgate.net The presence of different vanadium species in solution, which can vary with pH, further complicates the reduction mechanism. researchgate.net For instance, the reduction of different vanadium(V) species like VO₂⁺, HₓV₄O₁₂⁺ˣ⁻, and HVO₄²⁻ proceeds via a one-electron transfer, whereas the reduction of decavanadate (B1236424) (V₁₀) involves a two-electron transfer process. researchgate.net

Inner-Sphere vs. Outer-Sphere Electron Transfer: The mechanism of electron transfer can be classified as either inner-sphere or outer-sphere. In an inner-sphere mechanism, a chemical bond is formed between the electrode and the metal ion, often through a bridging ligand that facilitates electron transfer. nsf.gov Experimental evidence for the V²⁺/V³⁺ couple on metal electrodes suggests an inner-sphere mechanism where the electron transfer between an adsorbed vanadium intermediate and the electrode surface is the rate-determining step. nsf.gov In contrast, for some oxidovanadium(IV/V) complexes with specific organic ligands, a very large self-exchange rate constant suggests an outer-sphere exchange mechanism. acs.orgnih.gov

Computational studies, such as those using Car-Parrinello molecular dynamics, are also employed to investigate the energetics of these reactions, including the formation of vanadium dimers and their subsequent dissociation after electron transfer. acs.org These theoretical approaches help to unravel the complex interplay of electron and proton transfer processes that can lead to various mixed-valence vanadium species. acs.org

Ligand-Centered vs. Metal-Centered Redox Behavior in Vanadyl Complexes

In many redox reactions of vanadyl complexes, the electron transfer event is centered on the vanadium ion, leading to a change in its oxidation state (e.g., V(IV) to V(V) or V(III)). nih.gov This is known as metal-centered redox behavior. However, when the vanadyl ion is coordinated to redox-active ligands, the electron transfer can occur at the ligand itself, a phenomenon termed ligand-centered redox. nih.govmdpi.comnih.gov

Redox-Active Ligands: Redox-active ligands, also known as non-innocent ligands, can exist in multiple stable oxidation states. nih.govmdpi.com Examples of such ligands used in vanadium chemistry include:

o-dioxolenes (catechols): These can coordinate as a neutral o-benzoquinone, a monoanionic semiquinonate radical, or a dianionic catecholate. nih.gov

Bis(imino)acenaphthenes (BIANs): These α-diimine ligands are strong π-acceptors and can stabilize both high and low oxidation states of the coordinated metal. mdpi.comrsc.orgresearchgate.net

Aminophenols: These ligands can undergo oxidation, for instance, from an amidophenolate to an iminosemiquinonate radical. nih.govnih.gov

Distinguishing Between Metal- and Ligand-Centered Redox: The determination of whether a redox process is metal- or ligand-centered is crucial for understanding the electronic structure and reactivity of the complex. This is often achieved through a combination of techniques:

Electrochemistry: Cyclic voltammetry can reveal multiple reversible redox events. In a complex with a redox-active ligand, some of these events may be assigned to ligand-based redox couples. nih.govrsc.orgmdpi.com

Spectroscopy (EPR, UV-vis): Spectroscopic changes upon oxidation or reduction can provide evidence for the location of the redox event. For example, the appearance of a ligand-based radical signal in the EPR spectrum would indicate ligand-centered redox. nih.govnih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the complex and determine the character of the frontier molecular orbitals (HOMO and LUMO) involved in the redox process. nih.govmdpi.comrsc.org

Implications of Ligand-Centered Redox: The presence of redox-active ligands can dramatically alter the chemical reactivity of the vanadyl complex. It allows for multi-electron transformations that might not be accessible through metal-centered redox alone. nih.govacs.orgacs.org For example, a vanadium(V) complex with redox-active aminophenol ligands was shown to homolytically cleave O₂ to form an oxovanadium product, a reaction where the two-electron oxidation is entirely ligand-centered. nih.govacs.org This opens up possibilities for designing novel catalysts for aerobic oxidation reactions. nih.govacs.orgfigshare.com

Electrochemical Characterization and Theoretical Modeling of Vanadyl Redox Couples

The electrochemical behavior of oxidovanadium(2+) and its complexes is extensively studied using techniques like cyclic voltammetry (CV). mdpi.comtandfonline.comredalyc.org These studies provide valuable information about the thermodynamics and kinetics of the redox processes, including redox potentials, reversibility, and electron transfer rate constants. mdpi.comsemanticscholar.org

Cyclic Voltammetry Studies: Cyclic voltammetry is a powerful tool for characterizing the redox couples of vanadyl complexes. tandfonline.comredalyc.orgrasayanjournal.co.in A typical CV experiment involves scanning the potential of a working electrode and measuring the resulting current. redalyc.org The resulting voltammogram displays peaks corresponding to oxidation and reduction events. rasayanjournal.co.in

Key parameters obtained from CV include:

Peak Potentials (Epa, Epc): The anodic (oxidation) and cathodic (reduction) peak potentials provide information about the redox potential of the couple. rasayanjournal.co.in

Peak Currents (ipa, ipc): The magnitude of the peak currents is related to the concentration of the analyte and the diffusion coefficient. acs.org

Reversibility: The separation between the anodic and cathodic peak potentials (ΔEp) and the ratio of the peak currents (ipa/ipc) indicate the electrochemical reversibility of the redox process. semanticscholar.orgtandfonline.com A reversible one-electron process should have a ΔEp of approximately 59 mV at room temperature.

Studies on the VO²⁺/VO₂⁺ couple have shown that the electrochemical behavior is highly dependent on the experimental conditions. For example, the reversibility of this couple in sulfuric acid improves at higher acid concentrations. mdpi.comsemanticscholar.org The electron transfer rate constant (k₀) for this reaction has been shown to increase by an order of magnitude as the sulfuric acid concentration is increased. mdpi.comsemanticscholar.org

Theoretical Modeling: Theoretical modeling, particularly using Density Functional Theory (DFT), plays a crucial role in complementing experimental electrochemical data. nih.govnih.gov DFT calculations can be used to:

Predict Redox Potentials: The redox potential of a complex can be calculated, providing a theoretical basis for the experimentally observed values. nih.gov

Analyze Electronic Structure: DFT can elucidate the electronic structure of the complexes, including the nature of the frontier molecular orbitals (HOMO and LUMO). nih.govmdpi.com This is particularly important for distinguishing between metal-centered and ligand-centered redox processes. rsc.org

Investigate Reaction Mechanisms: Computational methods can be used to model reaction pathways and transition states, providing insights into the mechanism of electron transfer. acs.org

For instance, in the case of oxidovanadium(IV/V) complexes with tetradentate diamidodiphenolate ligands, DFT calculations were used to determine the redox potential and the energies of the HOMO of the sensitizing dye and the vanadium complex in the context of dye-sensitized solar cells. acs.orgnih.gov Similarly, theoretical modeling has been instrumental in understanding the complex self-discharge reactions in vanadium redox flow batteries, which involve coupled electron and proton transfer processes. acs.org

Interactive Data Table: Electrochemical Data for Selected Vanadyl Complexes

Note: irr = irreversible, qrev = quasi-reversible.

Catalytic Applications of Oxidovanadium 2+ Complexes

Homogeneous Catalysis with Vanadyl Species

In homogeneous catalysis, the vanadyl complex is dissolved in the same phase as the reactants, typically a liquid solution. youtube.com This allows for high activity and selectivity under often mild reaction conditions due to the well-defined nature of the active sites.

Oxidation Reactions (e.g., Alkane and Alcohol Oxidation)

Oxidovanadium(2+) complexes are highly effective catalysts for the oxidation of various organic substrates, including hydrocarbons and alcohols, often utilizing environmentally benign oxidants like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP). mdpi.comnih.govresearchgate.net

Alkane Oxidation: The functionalization of inert C-H bonds in alkanes is a significant challenge in chemistry. Vanadyl complexes, particularly in the presence of co-catalysts, have shown remarkable activity. nih.govrsc.org For instance, a system employing a vanadium complex with 2-pyrazinecarboxylic acid (PCA) as a co-catalyst and H₂O₂ as the oxidant can efficiently oxidize alkanes. mdpi.com The reaction mechanism is believed to involve the formation of highly reactive hydroxyl radicals. New oxidovanadium(IV) complexes with redox-active bis(imino)acenaphthene (BIAN) ligands demonstrate high catalytic activity in the oxidation of cyclohexane (B81311) with H₂O₂, achieving product yields up to 40%. mdpi.com The addition of PCA significantly accelerates these reactions. mdpi.com

Alcohol Oxidation: Vanadyl complexes also catalyze the oxidation of alcohols to the corresponding aldehydes and ketones. nih.govgrowingscience.com These reactions often employ TBHP as the oxidant. mdpi.com For example, oxidovanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have been used to catalyze the oxidation of phenylethanol to acetophenone (B1666503) with yields up to 46%. nih.gov The catalytic oxidation of alcohols can proceed through either a one-electron (radical) or a two-electron (ionic) pathway. researchgate.net The ionic pathway often involves the formation of a vanadium-peroxo intermediate, followed by the creation of a vanadium-alcohol adduct, which facilitates an α-hydrogen transfer. researchgate.net

| Substrate | Catalyst System | Oxidant | Conditions | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Cyclohexane | [VOCl₂(4-Me-C₆H₄-bian)(H₂O)] / PCA | H₂O₂ | 50 °C, MeCN | Cyclohexanol, Cyclohexanone | up to 40 | mdpi.com |

| Phenylethanol | [VO(2,6-(Me)₂-quin)₂] | TBHP | 50 °C, MeCN, 4h | Acetophenone | 46 | nih.gov |

| Cyclohexanol | [VO(2,6-(Me)₂-quin)₂] | TBHP | 50 °C, MeCN, 5h | Cyclohexanone | 10 | nih.gov |

| Styrene | Oxidovanadium(IV) with acylpyrazolone ligands | H₂O₂ | Mild conditions | Oxidation products | - | nih.gov |

Polymerization Processes

Vanadyl complexes have found applications in polymerization catalysis. researchgate.net They are known to be active in processes such as ring-opening metathesis polymerization (ROMP) and the polymerization of olefins. researchgate.netosti.govacs.org The stereoelectronic properties of the ligands coordinated to the vanadyl center can be modulated to control the properties of the resulting polymer, such as branching and microstructure in polyethylene. mdpi.com While less studied than their application in oxidation, the use of vanadyl complexes in polymerization represents an important area of catalysis. mdpi.comresearchgate.net

C-H Activation and Functionalization

Beyond simple oxidation, vanadyl complexes catalyze more complex C-H functionalization reactions. This includes the oxidative dehydrogenation (ODH) of alkanes to alkenes, a reaction of significant industrial interest. For example, quantum mechanics studies have been used to model the catalytic cycle for propane (B168953) ODH on vanadium oxide surfaces, providing insights into the activation, functionalization, and catalyst reoxidation steps. acs.org Vanadium-based compounds have also been reported to mediate the aminomethylation of arenes and heteroarenes, which involves the oxidative formation of carbon-carbon bonds. beilstein-journals.org These reactions typically use catalysts like VO(acac)₂ and proceed via the formation of an iminium ion intermediate. beilstein-journals.org

Heterogeneous Catalysis Involving Supported Vanadyl Species

To overcome the challenges of catalyst separation and recycling associated with homogeneous systems, vanadyl complexes are often immobilized on solid supports. researchgate.netrsc.org This approach combines the high reactivity of molecular catalysts with the practical advantages of heterogeneous catalysis. growingscience.com

Common supports include polymers like polystyrene, inorganic oxides such as silica (B1680970) (SiO₂) and zeolites, and more advanced materials like magnetic nanoparticles and graphitic carbon nitride. growingscience.comresearchgate.netmdpi.comrsc.orgcjcatal.com Immobilization can enhance catalyst stability and, in some cases, improve catalytic performance by preventing the dimerization of active species. rsc.org For instance, a VO(IV) porphyrin complex immobilized on functionalized SBA-15 silica showed 85% conversion in cyclohexene (B86901) oxidation, with high selectivity and good reusability. rsc.org Similarly, vanadyl species supported on silica-coated magnetic nanoparticles have been used for the C-H activation of alkylbenzenes. rsc.org Supported vanadyl catalysts are also effective in multicomponent reactions, such as the synthesis of substituted imidazoles, demonstrating high yields and reusability for up to five cycles. mdpi.com

| Catalyst System | Reaction | Substrate | Oxidant | Conversion (%) | Selectivity (%) | Key Advantage | Reference |

|---|---|---|---|---|---|---|---|

| VO(IV) porphyrin on APTES-SBA-15 | Oxidation | Cyclohexene | H₂O₂ | 85 | 70 (to 2-cyclohexen-1-one) | Reusable (4 cycles), room temp. | rsc.org |

| [VO(mpamp)] in Zeolite-Y | Bayer-Villiger Oxidation | Ketones | - | - | - | Heterogenized system | rsc.org |

| VO(IV) on g-C₃N₄ | Hydroxylation | Benzene | - | 24.6 | 99.2 (to Phenol) | Stable recyclability | cjcatal.com |

| PS-[V(IV)O(acac)L] | Multicomponent Reaction | Benzil, Aldehydes, etc. | - | up to 96 (Yield) | - | Reusable (5 cycles) | mdpi.com |

Mechanistic Elucidation of Vanadyl-Catalyzed Transformations

Understanding the reaction mechanism is crucial for optimizing catalyst performance. osti.govacs.org For vanadyl-catalyzed oxidations, a common pathway involves the initial activation of the oxidant (e.g., H₂O₂) by the vanadium center to form a vanadium-peroxo or hydroperoxo species. researchgate.nettorvergata.it This potent oxidizing agent then transfers an oxygen atom to the substrate. researchgate.netmdpi.com

In alkane oxidation with H₂O₂ and a PCA co-catalyst, the mechanism is thought to proceed through the generation of free hydroxyl radicals. mdpi.com For alcohol oxidation, the mechanism can be either radical-based or ionic, with the latter involving the formation of a vanadium-alcohol adduct. researchgate.net

In C-H activation, such as the oxidative dehydrogenation of propane, quantum mechanical studies suggest a single-site vanadyl mechanism. acs.org The rate-determining step is often the hydrogen abstraction from the alkane by the vanadyl oxygen (V=O). acs.org The resulting alkyl radical intermediate is stabilized by an adjacent bridging oxygen before forming the alkene product. acs.org Computational and experimental studies, including quantum mechanics and enantioselective analysis, indicate that for certain reactions like oxidative coupling, a singlet-to-triplet crossover may occur before the key bond-forming step. acs.org

Design Principles for Enhanced Catalytic Activity and Selectivity

The rational design of vanadyl catalysts aims to improve their activity, selectivity, and stability. rsc.orgcatalysis.blog Several key principles guide this effort:

Ligand Design: The electronic and steric properties of the ligands coordinated to the vanadyl center are paramount. Redox-active ligands, for example, can stabilize different oxidation states of vanadium and participate in the catalytic cycle. mdpi.com The choice of ligand can influence product selectivity, as seen in the oxidation of lignin (B12514952) models where ancillary ligands determine C-C versus C-O bond cleavage. researchgate.net

Support and Immobilization Strategy: In heterogeneous catalysis, the choice of support material and the method of anchoring the vanadyl complex are critical. rsc.orgrsc.org A highly porous support with a 3D structure can improve mass transfer and prevent pore blocking. rsc.org The interaction between the vanadyl species and the support can prevent the formation of less active polymeric vanadium species and enhance performance. rsc.orgmdpi.com Isolating active vanadyl species as single sites is a key strategy to maximize efficiency. acs.orgacs.org

Use of Co-catalysts and Additives: Additives can dramatically enhance catalytic rates. As seen with 2-pyrazinecarboxylic acid (PCA) in alkane oxidation, a co-catalyst can open up new, more efficient reaction pathways. mdpi.com In other cases, Brønsted or Lewis acids can aggregate monomeric vanadium species to form more reactive catalysts for oxidative coupling. acs.org

Reaction Conditions: Optimizing parameters such as temperature, solvent, and oxidant concentration is essential for achieving high yields and selectivity. rsc.org

Coupling of Active Sites: For some reactions, the close proximity and cooperation of different types of active sites, such as Brønsted/Lewis acid sites and redox sites, is a crucial design principle for achieving high efficiency. mdpi.comsemanticscholar.org

By systematically applying these principles, researchers can develop next-generation oxidovanadium(2+) catalysts tailored for specific, challenging chemical transformations.

Bioinorganic Chemistry of Oxidovanadium 2+ Non Clinical Focus

Interactions of Vanadyl with Biomacromolecules (e.g., Proteins, DNA) in vitro

The interaction of the oxidovanadium(2+) cation with biomacromolecules like proteins and nucleic acids is a complex process influenced by factors such as pH, the nature of the ligands coordinated to the vanadium center, and the specific binding sites on the biomolecule. mdpi.com In aqueous solutions, the vanadyl ion exists as the hydrated species [VO(H₂O)₅]²⁺ at low pH. As the pH increases, it undergoes hydrolysis to form species like [VO(OH)]⁺ and [(VO)₂(OH)₂]²⁺. mdpi.com This speciation is crucial as it dictates the nature of the interaction with biological targets.

Interactions with Proteins:

The vanadyl ion exhibits a high affinity for proteins, often binding to specific amino acid residues. mdpi.com Serum proteins like albumin and transferrin are known to bind and transport vanadium species in the bloodstream. mdpi.comnih.gov The binding can be either covalent or non-covalent. For instance, studies with hen egg white lysozyme (B549824) (HEWL) have shown that [VO(empp)(H₂O)]⁺ (where empp is 1-methyl-2-ethyl-3-hydroxy-4(1H)-pyridinone) can bind covalently to the side chain of aspartic acid at pH 4.5, while at pH 7.0, the interaction is non-covalent. nih.gov The nature of the ligand coordinated to the VO²⁺ core significantly influences the interaction. For example, with ligands like picolinate (B1231196) (pic⁻), 3-hydroxy-4-pyridinone (dhp⁻), and 2,6-pyridinedicarboxylate (hidpa³⁻), the formation of adducts with lysozyme involving the [VOL₂] species is favored. In contrast, with maltolate (ma⁻) and acetylacetonate (B107027) (acac⁻), the binding of the [VOL]⁺ species is more prominent. acs.org

The coordination environment of the vanadyl ion upon protein binding has been investigated using techniques like X-ray crystallography. In a study with HEWL, a VIVO-bipyridine complex was found to adopt a nearly octahedral geometry, coordinating to the oxygen atoms of Asp52 and Asn46 side chains. nih.gov This highlights the specific and structured nature of these interactions.

Interactive Data Table: Interaction of Oxidovanadium(2+) Complexes with Proteins

| Vanadyl Complex | Model Protein | Type of Interaction | Key Findings |

|---|---|---|---|

| [VIVO(empp)₂] | Hen Egg White Lysozyme (HEWL) | Covalent and Non-covalent | Covalent binding to Asp48 at pH 4.5; non-covalent at pH 7.0. nih.gov |

| [VIVO(pic)₂(H₂O)] | Lysozyme (Lyz) | Non-covalent | Favors formation of n[VIVOL₂]–Lyz adducts. acs.org |

| [VIVO(ma)₂] | Lysozyme (Lyz) | Non-covalent | Favors formation of n[VIVOL]–Lyz adducts. acs.org |

| [VIVO(acac)₂] | Lysozyme (Lyz) | Non-covalent | Binding of the 1:1 species VIVO(acac)⁺ is favored. acs.org |

| VIVO-bipyridine | Hen Egg White Lysozyme (HEWL) | Covalent | Octahedral coordination to Asp52 and Asn46. nih.gov |

Interactions with DNA:

The interaction of oxidovanadium(2+) and its complexes with DNA is an area of significant research. These interactions can occur through various modes, including intercalation, groove binding, and electrostatic interactions with the phosphate (B84403) backbone. mdpi.commdpi.com Some oxidovanadium(IV) complexes have been shown to induce DNA damage, including single and double-strand breaks. mdpi.com For instance, VIVOSO₄ has been found to be genotoxic, causing DNA lesions. mdpi.com

The binding affinity of vanadyl complexes to DNA can be quantified by the intrinsic binding constant (Kb). For example, an oxidovanadium(IV) complex with metronidazole, [VO(SO₄)(MNZ)₂]·H₂O, exhibited a promising Kb value of 2.0 × 10⁶ M⁻¹, indicating a strong non-covalent binding to DNA. nih.gov Circular dichroism studies have helped in elucidating the binding mode, with some oxidovanadium(V) complexes showing an intercalative interaction with DNA. mdpi.com Furthermore, techniques like agarose (B213101) gel mobility shift assays can reveal the ability of these complexes to nick or cleave plasmid DNA. nih.govscienceopen.com

Interactive Data Table: DNA Interaction of Oxidovanadium(2+) Complexes

| Vanadyl Complex | DNA Type | Binding Mode/Effect | Binding Constant (Kb) |

|---|---|---|---|

| Oxidovanadium(V) complex with ONO donor Schiff base ligand | Calf Thymus DNA (CT-DNA) | Intercalation | 2.81 × 10⁴ M⁻¹ |

| [VO(SO₄)(MNZ)₂]·H₂O | DNA | Non-covalent | 2.0 × 10⁶ M⁻¹ |

| Bis(β‐diketonato) oxovanadium(IV) complexes | Plasmid DNA | Nicking and cleaving | Not specified |

It is important to note that the speciation of vanadium complexes in solution is a critical factor that is often overlooked. The initial complex may undergo hydrolysis or ligand exchange in biological media, and the observed biological effect may be due to these transformed species rather than the original complex. mdpi.com

Role of Oxidovanadium(2+) in Lower Organisms and Microorganisms (e.g., Algae, Fungi, Bacteria)

Vanadium, often in the form of the oxidovanadium(2+) ion, is an essential trace element for a variety of lower organisms, including certain species of algae, fungi, and bacteria. Its roles in these organisms are diverse and crucial for their metabolic processes.

In some marine algae, particularly brown algae (Phaeophyceae) and some green algae, vanadium is concentrated from seawater and is a key component of vanadium-dependent haloperoxidases. These enzymes are involved in the biosynthesis of halogenated organic compounds, which can act as chemical defenses.

Certain fungi also accumulate vanadium. For example, the fly agaric mushroom, Amanita muscaria, is known to contain a unique vanadium-containing compound called amavadin. While the precise physiological function of amavadin is still under investigation, it is thought to be involved in redox processes within the fungus.

In the realm of bacteria, vanadium plays a critical role in nitrogen fixation for some species. Certain nitrogen-fixing bacteria, such as those from the genus Azotobacter, possess alternative nitrogenases that utilize vanadium in their active site cofactor instead of the more common molybdenum. These vanadium-dependent nitrogenases allow the bacteria to fix atmospheric nitrogen into ammonia (B1221849), a vital process for their growth, especially in molybdenum-deficient environments.

The uptake and handling of vanadyl ions by these microorganisms involve specific transport systems and binding proteins to manage its concentration and direct it to the appropriate metabolic pathways, preventing potential toxicity from free ions.

Enzymatic Activity and Mechanisms of Vanadium-Dependent Enzymes (e.g., Haloperoxidases, Nitrogenases)

Vanadium is a key component in the active sites of several enzymes, where it facilitates important catalytic reactions. The most well-studied vanadium-dependent enzymes are the haloperoxidases and the alternative nitrogenases.

Vanadium-Dependent Haloperoxidases (VHPOs):

Found predominantly in marine algae, fungi, and lichens, VHPOs catalyze the oxidation of halides (Cl⁻, Br⁻, I⁻) by hydrogen peroxide, leading to the formation of a halogenating species. This reactive intermediate then halogenates organic substrates. The catalytic cycle of VHPOs involves the vanadium center remaining in the +5 oxidation state. The proposed mechanism starts with the coordination of hydrogen peroxide to the vanadium(V) center, forming a peroxo-vanadate species. This is followed by the binding of the halide, which is then oxidized, and the halogenating agent is released. The vanadium center acts as a Lewis acid, activating the coordinated peroxide.

Vanadium-Dependent Nitrogenases:

Some nitrogen-fixing bacteria, like Azotobacter, utilize a vanadium-dependent nitrogenase when molybdenum is scarce. This enzyme is a complex of two proteins: the Fe protein (a homodimer) and the VFe protein (a heterotetramer). The VFe protein contains the iron-vanadium cofactor (FeVco), which is the site of dinitrogen reduction. The mechanism is similar to that of the more common molybdenum-dependent nitrogenase. The Fe protein, with its [4Fe-4S] cluster, transfers electrons one at a time to the VFe protein in an ATP-dependent process. These electrons are then used at the FeVco to reduce dinitrogen (N₂) to ammonia (NH₃). The presence of vanadium in the cofactor alters the enzyme's substrate specificity and efficiency compared to its molybdenum counterpart.

Materials Science and Engineering Applications of Oxidovanadium 2+

Integration of Vanadyl Units into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The incorporation of the oxidovanadium(2+) unit into extended crystalline structures like Metal-Organic Frameworks (MOFs) and coordination polymers has yielded materials with novel topologies and interesting functional properties. MOFs are porous materials constructed from metal ions or clusters linked by organic ligands, while coordination polymers are extended structures formed through the coordination of metal ions to ligands. wikipedia.org

The reaction of VOSO₄ with 2-carboxyethylphosphonic acid (H₂-CEP) in the presence of piperazine (B1678402) (PIP) produces a three-dimensional inorganic-organic hybrid framework, {(H₂PIP)₀.₅[VO(CEP)]·H₂O}. nih.gov In this structure, the phosphonate (B1237965) group of the CEP linker connects three V(IV) centers, creating a 1D ladder which is then further linked to form the 3D framework. nih.gov This material exhibits selective and gated adsorption of water over methanol (B129727) and ethanol (B145695) after dehydration. nih.gov

One-dimensional coordination polymers have also been synthesized using the VO²⁺ ion and Schiff base ligands. For instance, the reaction of VO²⁺ with N,O-bidentate Schiff bases in methanol can yield 1D coordination polymers like [VOL¹₂]n. mdpi.com These polymers are often characterized by distorted octahedral coordination geometry around the vanadium center. mdpi.com The insolubility of many vanadium coordination polymers in common solvents is a typical characteristic. mdpi.com

Heterometallic coordination polymers containing oxidovanadium(IV) have also been reported. A notable example involves the hydrothermal synthesis using 2,2';6',2"-terpyridine (terpy), which results in a complex chain structure, [(VO(terpy))₄(MoO₄)₂(Mo₈O₂₆)]·2H₂O. In this structure, tetraoxidomolybdate and γ-octamolybdate anions act as bridging ligands, linking {V₄Mo₂O₁₂}⁴⁺ cationic units into an infinite chain.

The magnetic properties of these materials are also an area of active research. For example, the MOF {(H₂PIP)₀.₅[VO(CEP)]·H₂O} displays antiferromagnetic ordering at a Néel temperature (T_N) of approximately 3.8 K. nih.gov

| Material | Precursors | Structural Features | Key Properties |

| {(H₂PIP)₀.₅[VO(CEP)]·H₂O} | VOSO₄, 2-carboxyethylphosphonic acid, piperazine | 3D hybrid framework with bidirectional channels. nih.gov | Selective H₂O adsorption, antiferromagnetic ordering (T_N ≈ 3.8 K). nih.gov |

| [VOL¹₂]n | VO²⁺, N,O-bidentate Schiff base (L¹) | 1D coordination polymer, distorted octahedral V centers. mdpi.com | Generally insoluble in common solvents. mdpi.com |

| [{VO(terpy))₄(MoO₄)₂(Mo₈O₂₆)]·2H₂O | VO²⁺, terpyridine, molybdate (B1676688) sources | 1D heterometallic coordination polymer with alternating cationic and anionic units. | Complex chain structure. |

Role of Oxidovanadium(2+) in the Synthesis of Nanomaterials

Oxidovanadium(2+) complexes are significant precursors in the synthesis of various vanadium-based nanomaterials, particularly vanadium oxides like vanadium dioxide (VO₂) and vanadium pentoxide (V₂O₅). mdpi.comrsc.org These nanomaterials are of great interest due to their unique size-dependent properties and applications in electronics, energy storage, and catalysis. rsc.orgmdpi.com

The sol-gel process is a common method where oxidovanadium(IV) compounds serve as the starting material. For instance, vanadyl acetylacetonate (B107027), [VO(acac)₂], is a stable precursor used in sol-gel methods to produce VO₂ thin films. researchgate.net This precursor is advantageous because it is more stable than some V⁵⁺-based solutions and does not require a reducing agent in the precursor solution or a reducing atmosphere during the subsequent annealing process. researchgate.net The synthesis involves the hydrolysis and oxidation of the precursor, which can lead to the formation of intermediate species like VO(OH)(OCH₃)(acac). researchgate.net

Hydrothermal and solvothermal methods are also employed for creating nanomaterials from oxidovanadium(2+) sources. mdpi.com These techniques are performed in water or organic solvents, respectively, typically within a closed system to control pressure and temperature. mdpi.com

A green synthesis approach for producing vanadium dioxide (VO₂) nanoparticles has been developed using the bacterium Shewanella sp. strain HN-41. nih.gov This eco-friendly method utilizes the anaerobic respiration of the bacteria to reduce a vanadium source, resulting in the formation of VO₂ nanoparticles with an average size of 4.3 nm, both inside and outside the bacterial cells. nih.gov These biogenic nanoparticles exhibit the characteristic phase transition of VO₂. nih.gov

The morphology and structure of the resulting nanomaterials can range from 0D nanoparticles and nanodots to 1D nanowires and nanobelts, and 2D nanosheets, depending on the synthesis conditions. rsc.orgmdpi.com For example, V₂O₅-based nanomaterials with various morphologies have been synthesized for applications as cathode materials in lithium-ion batteries. rsc.org

Applications in Advanced Functional Materials (e.g., Electrochromic Devices, Sensors, Thin Films)

Vanadium oxides derived from oxidovanadium(2+) precursors are integral to the fabrication of various advanced functional materials.

Electrochromic Devices: Vanadium pentoxide (V₂O₅) is a well-known electrochromic material, meaning it can change its optical properties upon the application of a voltage. researchgate.netmdpi.com This property is utilized in applications like smart windows and displays. researchgate.netmdpi.com The electrochromism in V₂O₅ arises from the intercalation of ions (like Li⁺) into its layered structure, which induces reversible redox reactions involving different vanadium oxidation states. researchgate.net This process leads to distinct color changes, for example, between yellow, green, and blue. nih.gov V₂O₅ thin films for these devices can be prepared by various methods, including the sol-gel method using oxidovanadium precursors, followed by an annealing step. researchgate.netresearchgate.net The performance of these devices, such as switching speed and durability, can be influenced by the nanostructure of the V₂O₅ film and the composition of the electrolyte. nih.govrsc.org For instance, V₂O₅ nanodots have been shown to offer more active sites for redox reactions, improving device performance. rsc.org

Sensors: Vanadium dioxide (VO₂) is a key material for sensor applications due to its sharp, reversible insulator-to-metal transition (IMT) near room temperature (~68°C). mdpi.commdpi.com This transition involves a significant change in electrical resistivity and optical properties, which can be triggered by stimuli such as temperature, strain, or light. mdpi.commdpi.com This makes VO₂ suitable for a variety of sensors, including temperature, strain, gas, and photodetectors. mdpi.commdpi.com Thin films of VO₂, often produced from oxidovanadium(IV) precursors via methods like metal-organic chemical vapor deposition (MOCVD), are used to fabricate these sensors. mdpi.com Recent developments include ultra-sensitive breathable sensors based on freestanding VO₂ membranes on epidermal nanomeshes, which can detect tiny mechanical and breath stimuli. osti.gov

Thin Films: Thin films of vanadium oxides are fundamental to the applications mentioned above. The ability to precisely control the synthesis of these films is crucial. mdpi.com MOCVD using precursors like vanadyl acetylacetonate, [VO(acac)₂], allows for fine control over the crystal structure and morphology of the resulting VO₂ thin films. mdpi.com By adjusting deposition parameters such as temperature, different phases of VO₂ (e.g., monoclinic M or B phases) can be selectively synthesized. mdpi.com Post-deposition annealing is another critical step that can be used to control the final stoichiometry and crystalline phase of the film, for instance, converting an as-grown film to either VO₂ or V₂O₅ by annealing in a controlled atmosphere. researchgate.net

| Application Area | Material | Key Property/Phenomenon | Precursor Example |

| Electrochromic Devices | V₂O₅ | Reversible color change with applied voltage due to ion intercalation. researchgate.netnih.gov | Oxidovanadium(IV) complexes |

| Sensors | VO₂ | Insulator-to-Metal Transition (IMT) causing large resistivity/optical changes. mdpi.commdpi.com | [VO(acac)₂] mdpi.com |

| Thin Films | VO₂, V₂O₅ | Controlled crystal phase, orientation, and morphology. mdpi.com | [VO(acac)₂] mdpi.com |

Oxidovanadium(2+) as Precursors for Metal Oxide Ceramics and Composite Materials

Oxidovanadium(2+) compounds are crucial starting materials for producing vanadium oxide ceramics and are also incorporated into advanced composite materials.

Metal Oxide Ceramics: Oxide ceramics are a class of materials composed primarily of metal oxides, known for properties like high melting points, hardness, and wear resistance. unipretec-ceramics.com Vanadium oxides, such as V₂O₅ and VO₂, fall into this category. The synthesis of these ceramic materials in forms like thin films or powders often begins with molecular precursors like oxidovanadium(IV) complexes. mdpi.comresearchgate.net The use of chemical synthesis routes, such as the sol-gel method with vanadyl acetylacetonate, allows for greater purity and control over the final product's properties compared to traditional ceramic processing methods. researchgate.netumich.edu The precursor is converted to the desired vanadium oxide phase through a thermal treatment process, such as calcination or annealing. For example, annealing amorphous films derived from a VO(acac)₂ precursor in a specific atmosphere can yield well-crystallized VO₂ ceramic films. researchgate.net

Composite Materials: Oxidovanadium(2+) derived materials are also used to create composite materials, where they are combined with other materials to achieve enhanced or synergistic properties. For instance, V₂O₅ has been mixed with nickel oxide (NiO) to create a composite electrochromic film with improved transparency modulation. mdpi.com In another application, NaV₆O₁₅/V₂CTₓ composites have been synthesized by calcining a V₂CTₓ MXene precursor. rsc.org This composite material leverages the conductive network of the MXene and the chemical reactivity of the vanadium oxide for room-temperature ammonia (B1221849) sensing. rsc.org Furthermore, oxidovanadium(IV) complexes themselves can be immobilized onto supports like ordered mesoporous carbon (CMK-3) to create heterogeneous catalysts. semanticscholar.org These composite catalysts are explored for various oxidation reactions.

Advanced Analytical and Spectroscopic Probes for Oxidovanadium 2+

Electron Paramagnetic Resonance (EPR) Spectroscopy for Electronic Structure and Ligand Environment Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful and indispensable tool for the investigation of paramagnetic species like oxidovanadium(2+), which has an S=1/2 electronic spin state. udel.edu The high natural abundance of the ⁵¹V isotope (I=7/2) results in characteristic EPR spectra with a well-resolved eight-line hyperfine splitting pattern. utexas.edursc.org This feature makes EPR an exceptionally sensitive probe of the local environment around the vanadium center. researchgate.net

Analysis of the EPR spectral parameters, namely the g-tensor and the hyperfine coupling tensor (A), provides detailed information about the electronic structure and the nature of the ligands coordinated to the vanadyl ion. rsc.org The anisotropic nature of these tensors in frozen solutions or solid-state samples allows for the determination of the principal components (g∥, g⊥, A∥, A⊥), which are particularly informative. nih.gov

A key application of EPR spectroscopy in vanadyl chemistry is the correlation of the parallel hyperfine coupling constant, A∥, with the types and number of donor atoms in the equatorial plane of the square-pyramidal [VO]²⁺ core. udel.eduillinois.edu An additivity relationship, refined over years of research, allows for the prediction of the equatorial ligand set based on the experimental A∥ value. udel.edu This has been instrumental in characterizing vanadyl complexes in various chemical and biological systems. udel.eduillinois.edu For instance, different donor atoms (e.g., O, N, S) contribute differently to the A∥ value, enabling the distinction between various coordination modes. researchgate.net

Advanced pulsed EPR techniques, such as Electron Spin Echo Envelope Modulation (ESEEM) and Electron-Nuclear Double Resonance (ENDOR), provide even deeper insights into the ligand sphere. udel.edu ESEEM spectroscopy is particularly adept at detecting and characterizing weakly coupled magnetic nuclei in the vicinity of the vanadyl ion, such as ¹⁴N and ¹H, revealing the presence and orientation of ligands like imidazoles or water molecules. illinois.edu ENDOR spectroscopy can provide precise measurements of hyperfine couplings, yielding accurate metal-ligand distances. illinois.edu

Table 1: Representative EPR Parameters for Oxidovanadium(2+) Complexes

| Complex | g∥ | g⊥ | A∥ (x 10⁻⁴ cm⁻¹) | A⊥ (x 10⁻⁴ cm⁻¹) | Ligand Environment | Reference |

| [VO(H₂O)₅]²⁺ | 1.932 | 1.979 | 180.5 | 69.5 | 5 H₂O | rsc.org |

| [VO(acac)₂] | 1.946 | 1.981 | 171.0 | 61.0 | 2 acac | rsc.org |

| [VO(L¹)(CAT)]⁻ | 1.948 | 1.979 | 164 | 60 | Tridentate L¹, Catechol | nih.gov |

| [VO(hybeb)]²⁻ | 1.954 | 1.980 | 158.6 | 50.8 | hybeb | acs.org |

This table is interactive. Users can sort the data by clicking on the column headers.

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) for Vanadyl Centers

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the oxidation state and local coordination geometry of the absorbing atom. rsc.org For oxidovanadium(2+), Vanadium K-edge and L-edge XAS are employed.

Vanadium K-edge XAS involves the excitation of a 1s core electron. The pre-edge region of the K-edge spectrum is particularly sensitive to the coordination geometry and oxidation state of the vanadium center. researchgate.net The intensity of the pre-edge feature, which arises from a 1s → 3d transition, is indicative of the degree of d-p orbital mixing and, consequently, the centrosymmetry of the complex. researchgate.net The non-centrosymmetric nature of the [VO]²⁺ unit leads to an intense pre-edge peak, which is a characteristic signature of vanadyl species. researchgate.net The energy of the absorption edge itself provides information about the effective nuclear charge on the vanadium atom, thus reflecting its oxidation state. researchgate.netaps.org The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum, at energies above the edge, can be analyzed to determine the bond distances, coordination numbers, and types of neighboring atoms. rsc.org

Vanadium L-edge XAS, which probes transitions from 2p orbitals to unoccupied 3d orbitals, offers even greater sensitivity to the electronic structure, including the spin state and ligand field splitting of the d-orbitals. rsc.orgaps.org The L-edge spectra exhibit distinct features that are highly sensitive to the vanadium oxidation state and the coordination environment. rsc.org Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental L-edge data to aid in the interpretation of the complex spectral features and to obtain a detailed understanding of the electronic structure. rsc.orgaps.org

X-ray Emission Spectroscopy (XES) is a complementary technique to XAS. By analyzing the energy of emitted X-rays following core-hole creation, XES can provide information about the occupied electronic states, offering a more complete picture of the electronic structure of vanadyl centers.

Vibrational Spectroscopy (Infrared, Raman) for V=O Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a fundamental tool for characterizing the distinctive and strong vanadium-oxo (V=O) bond in oxidovanadium(2+) complexes. chemrxiv.org The V=O stretching vibration, ν(V=O), typically appears as a strong and sharp band in the IR spectrum and an intense peak in the Raman spectrum, generally in the 900–1000 cm⁻¹ region. qut.edu.au

Furthermore, the coordination of a sixth ligand in the axial position trans to the oxo group significantly influences the V=O bond length and, consequently, its stretching frequency. A stronger trans ligand donates more electron density into the dₓ²-y² orbital of vanadium, which has some sigma-antibonding character with respect to the V=O bond, leading to a decrease in the ν(V=O) frequency. There is a well-established negative correlation between the V=O bond length and the ν(V=O) wavenumber. researchgate.net

Raman spectroscopy is particularly useful for studying vanadyl species in aqueous solutions and biological samples due to the weak Raman scattering of water. It can also provide information about other vibrations within the complex, such as V-O-V bridging modes in polynuclear species, which typically appear in the 500-700 cm⁻¹ range. acs.org

Table 2: V=O Stretching Frequencies for Selected Oxidovanadium(2+) Complexes

| Complex | ν(V=O) (cm⁻¹) | Spectroscopic Method | Reference |

| Vanadyl Phthalocyanine (VOPc) | ~998 | IR | aps.org |

| Vanadyl Porphyrins | ~1000-1010 | IR | rsc.org |

| [VO(H₂O)₅]²⁺ | 986 | Raman | rsc.org |

| [(VO₂)(4,4'-bipy)₀.₅(4,4'-Hbipy)(PO₄)]·H₂O | 950-980 | IR/Raman | znaturforsch.com |

This table is interactive. Users can sort the data by clicking on the column headers.

Advanced Chromatographic and Hyphenated Techniques for Vanadyl Speciation in Complex Matrices

The determination of the specific chemical forms, or speciation, of vanadium is crucial, as the element's properties and toxicity can vary significantly with its oxidation state and coordination environment. nih.gov Advanced chromatographic techniques, particularly when coupled (hyphenated) with sensitive detection methods, are essential for the separation and quantification of oxidovanadium(2+) from other vanadium species, such as vanadate (B1173111) (V(V)), in complex environmental and biological samples. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone of these speciation methods. nih.gov Various modes of HPLC have been employed, including:

Ion-Exchange Chromatography (IEC): This technique separates ions based on their charge. Anion exchange columns can be used to retain anionic vanadium(V) species while allowing the cationic [VO]²⁺ to elute, or vice-versa with cation exchange columns. nih.gov

Reversed-Phase HPLC (RP-HPLC): This is a widely used technique where separation is based on hydrophobicity. For the separation of charged species like vanadyl and vanadate, an ion-pairing reagent is often added to the mobile phase. rsc.org This reagent forms a neutral complex with the analyte, allowing it to be retained on the nonpolar stationary phase. nih.gov

The power of these chromatographic separations is greatly enhanced by coupling them to highly sensitive and element-specific detectors. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most common hyphenated technique for this purpose. nih.govmdpi.com HPLC-ICP-MS combines the separation capabilities of HPLC with the low detection limits and elemental specificity of ICP-MS. This allows for the quantification of different vanadium species at trace and ultra-trace levels. nih.govijrpc.com

Recent advancements have seen the use of Ultra-High-Performance Liquid Chromatography (UHPLC) for faster and more efficient separations. nih.gov For instance, a method utilizing ion-pair reversed-phase UHPLC coupled with inductively coupled plasma-sector field mass spectrometry (IP-RP-UHPLC-ICP-SFMS) has been developed for the rapid separation of vanadyl and vanadate ions in under a minute, with detection limits in the low ng/L range. nih.gov Such methods are critical for accurately assessing the distribution and transformation of vanadium species in various matrices. mdpi.comthermofisher.commdpi.comsgs.com

Emerging Trends and Future Directions in Oxidovanadium 2+ Research

Development of Novel Vanadyl Complexes with Tunable Reactivity and Properties

The design and synthesis of new oxidovanadium(IV) complexes with predictable and controllable characteristics is a major focus of current research. By systematically modifying the ligand environment around the [VO]²⁺ core, scientists can fine-tune the electronic, steric, and reactive properties of the resulting complex for specific applications.